molecular formula C11H11FO3 B12327392 Methyl 2-(2-fluorophenyl)-3-oxobutanoate

Methyl 2-(2-fluorophenyl)-3-oxobutanoate

Cat. No.: B12327392
M. Wt: 210.20 g/mol
InChI Key: DXISVZJSLNIQIF-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-fluorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated butanoate ester in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of 2-(2-fluorophenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-3-oxobutanoate
  • Methyl 2-(2-bromophenyl)-3-oxobutanoate
  • Methyl 2-(2-methylphenyl)-3-oxobutanoate

Uniqueness

Methyl 2-(2-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-(2-fluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C12H12FNO3, featuring a methyl ester functional group, a ketone, and a fluorophenyl moiety. The synthesis typically involves nucleophilic substitution reactions, such as the reaction of methyl 2-methoxymethylene-3-oxobutanoate with 2-fluoroaniline under reflux conditions in ethanol. This method allows for the introduction of the fluorinated aromatic system, which is crucial for enhancing biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against several viruses.
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been noted in various studies.
  • Antimicrobial Effects : There is evidence suggesting that it may possess antimicrobial activity against certain pathogens.
  • Antioxidant Activity : The presence of the fluorine atom enhances lipophilicity, potentially contributing to antioxidant effects.

Anticancer Activity

In vitro studies have shown that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound have been tested against human leukemia cells, demonstrating significant cytotoxic effects with IC50 values as low as 0.06 µM .

CompoundCell LineIC50 (µM)
This compoundK562 (Leukemia)0.06
Related Compound AHeLa (Cervical)18
Related Compound BHepG2 (Liver)27

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated through Minimum Inhibitory Concentration (MIC) assays. Studies indicated that compounds with similar structures exhibited MIC values ranging from 1.56 to ≥25.0 µg/mL against Mycobacterium tuberculosis (Mtb) .

CompoundMIC (µg/mL)
This compound<25
BOK-15.9
BOK-21.8

Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and enzyme inhibition assays are commonly employed to elucidate these interactions .

Enzyme Inhibition Studies

Inhibition studies have revealed that derivatives of this compound can effectively inhibit specific enzymes involved in cancer proliferation and microbial resistance mechanisms. For instance, compounds showed promising inhibition against DprE1 protein with IC50 values indicating strong efficacy in disrupting essential bacterial functions .

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-(2-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H11FO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3

InChI Key

DXISVZJSLNIQIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)C(=O)OC

Origin of Product

United States

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